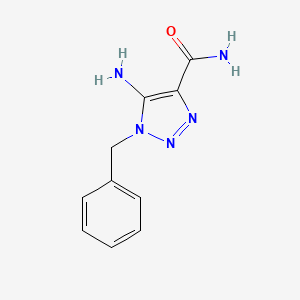

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, has been extensively studied. A notable method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, providing a regiocontrolled route to protected versions of this triazole amino acid. This process allows for the efficient preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, illustrating the compound's versatility in synthesis applications (Ferrini et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of related triazole compounds have unveiled detailed insights into their configuration and stability. For instance, the crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide reveals the compound's arrangement and offers evidence for the Dimroth rearrangement, showcasing the structural dynamics of triazole derivatives (L'abbé et al., 2010).

Chemical Reactions and Properties

The chemical behavior of this compound analogs under various conditions has been a subject of research. For example, the Dimroth rearrangement of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into corresponding 4-benzylamino isomers in hot, basic solutions showcases the compound's reactive adaptability and the influence of substituents on its chemical transformations (Albert, 1970).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. Studies on compounds like 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate provide valuable data on the crystalline structure, establishing a foundation for understanding the physical characteristics of this compound and its derivatives (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for the utility of this compound in synthetic chemistry and drug design. Investigations into the synthesis and reactions of thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid, for example, shed light on the compound's chemical versatility and its potential for creating new heterocyclic polycyclic ensembles containing the triazole fragment (Belskaya et al., 2009).

Applications De Recherche Scientifique

Chemical Synthesis and Properties

- The synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, including a 3-benzyl analogue, was explored using catalytic hydrogenation over palladium in hydrochloric acid. This synthesis pathway has significant implications for developing related compounds like 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (Albert & Taguchi, 1973).

Biological Activity

- Novel 1H-1,2,3-triazole-4-carboxamides, including compounds structurally similar to this compound, were synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. Certain compounds demonstrated potent antibacterial effects against Staphylococcus aureus and pathogenic yeast Candida albicans (Pokhodylo et al., 2021).

Chemical Transformations

- A study on the Dimroth rearrangement revealed that 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions to form equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole, demonstrating the chemical versatility of these compounds (Albert, 1970).

Antiviral Activity

- Certain 1,2,3-triazole carboxamide nucleosides, related to this compound, have shown significant antiviral activity against herpes and measles viruses in vitro. This highlights the potential use of these compounds in antiviral therapies (Revankar et al., 1981).

Chemotherapeutic Applications

- Benzylated 1,2,3-triazoles, including derivatives of 5-amino-4-carbamoyl-1,2,3-triazoles, were studied for their anticoccidial activity and showed potential as coccidiostats. These compounds may also interfere with host cell calcium entry, indicating a possible mechanism of action (Bochis et al., 1991).

Mécanisme D'action

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

It’s worth noting that triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These effects are often attributed to the triazole ring’s ability to form hydrogen bonds and coordinate with various enzymes and receptors .

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds, it’s likely that multiple pathways are affected .

Result of Action

Some triazole derivatives have been reported to exhibit growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia .

Action Environment

It’s worth noting that the stability and activity of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

There are potential safety issues with 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. It has been found to have moderate inhibition of the hERG potassium channel, a potential cause of cardiac arrhythmia, and there is potential for the in vivo release of 3-methoxy aniline, which is known to be a potent mutagen and carcinogen .

Analyse Biochimique

Biochemical Properties

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been reported to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under ambient conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . For example, in animal studies, low doses of this compound have been shown to modulate enzyme activity without causing toxicity. At high doses, the compound can induce toxic effects, such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Propriétés

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJTSUTONSWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279955 | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4342-08-9 | |

| Record name | 4342-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)